Lipophilicity (log D) Advantage of 1,3,4-Oxadiazole Regioisomer Over 1,2,4-Oxadiazole Matched Pairs
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently showed approximately one order of magnitude (∼10-fold) lower lipophilicity (log D) compared to the 1,2,4-oxadiazole isomer. This difference was observed across virtually all matched pairs examined [1]. The lower log D is mechanistically attributed to the stronger hydrogen-bond-accepting capacity and higher dipole moment (∼3.5 D for 1,3,4-oxadiazole vs. ∼1.8 D for 1,2,4-oxadiazole) of the 1,3,4-isomer, which enhances aqueous solvation [1][2].
| Evidence Dimension | Lipophilicity (log D) at physiological pH |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomers: approximately one order of magnitude lower log D |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pair isomers: approximately 10-fold higher log D |
| Quantified Difference | ~10-fold reduction in log D; dipole moment difference of ~1.7 D (3.5 D vs. 1.8 D) |
| Conditions | Matched molecular pair analysis across the AstraZeneca internal compound collection; dipole moments from microwave spectroscopy and computational studies |
Why This Matters
Lower lipophilicity is directly correlated with reduced off-target promiscuity, lower hERG risk, and improved metabolic stability, making the 1,3,4-oxadiazole scaffold a superior starting point for lead optimization compared to 1,2,4-oxadiazole alternatives [1].
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
- [2] Tiemann M, Krüger et al. Dipole moments and the structure of oxadiazole derivatives, as cited in Boström et al. J Med Chem. 2012;55(5):1817-1830. View Source
